5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

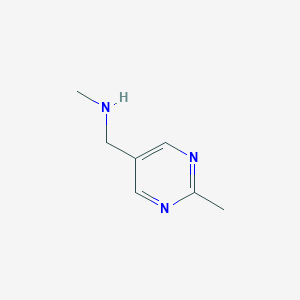

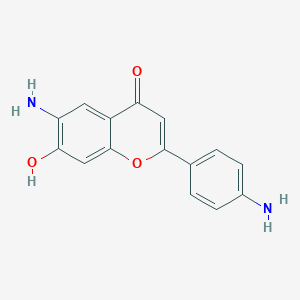

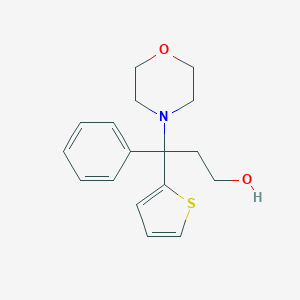

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a chemical compound with the CAS Number: 111493-52-8. It has a molecular weight of 141.56 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is 1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 and the InChI key is ALYKYQFBPPPPMI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Crystal Structure Insights

The investigation into the crystal and molecular structure of pyrazole derivatives, including compounds similar to 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, has revealed significant interactions that stabilize their crystal structures. These studies show that the pyrazole ring can be substituted with various groups leading to stable structures due to intermolecular interactions such as N-H…N and C-H…Cl. This provides a basis for understanding the structural characteristics of these compounds, which is crucial for their applications in designing drugs and materials with specific properties (Fathima et al., 2014).

Synthesis Routes and Derivatives

Research into the synthesis of pyrazole derivatives has led to the development of new compounds with potential applications in various fields. The reaction of Appel salt with 1H-pyrazol-5-amines has been explored, yielding main products with potential for further chemical manipulation. This synthesis route opens up avenues for the creation of pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, showcasing the versatility of pyrazole derivatives in chemical synthesis (Koyioni et al., 2014).

Corrosion Inhibition

The study of pyrazole derivatives, including structures similar to 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, as corrosion inhibitors for metals has shown promising results. Pyranopyrazole derivatives have been synthesized and investigated for their ability to inhibit mild steel corrosion in acidic solutions. These findings highlight the potential of pyrazole-based compounds in the development of efficient and environmentally friendly corrosion inhibitors, providing a valuable application in industrial maintenance and preservation (Yadav et al., 2016).

Photophysical and Quantum Chemical Analysis

The exploration of the photophysical properties and quantum chemical analysis of bio-active pyrazoline derivatives, related to 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, has revealed their potential applications in materials science. These studies provide insights into the optical and structural characteristics of pyrazoline derivatives, facilitating their application in the development of new materials with specific optical properties (Mati et al., 2012).

Antileishmanial Activity

Recent research into the antileishmanial activity of novel tetrazole compounds and their pyrazole-4-carbonitrile precursors, including derivatives of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile, has demonstrated their efficacy against Leishmania spp. This indicates the potential of these compounds in the development of new treatments for leishmaniasis, contributing to the field of medicinal chemistry and pharmaceutical development (Faria et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

5-chloro-1-methylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYKYQFBPPPPMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40555069 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile | |

CAS RN |

111493-52-8 |

Source

|

| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40555069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanamine](/img/structure/B173654.png)

![10,16-Bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B173681.png)